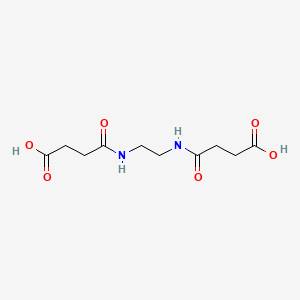
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid is a complex organic compound with the molecular formula C10H16N2O6. It contains multiple functional groups, including carboxylic acids, secondary amides, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid typically involves the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid can be compared with similar compounds such as:
Succinamic acid: Both compounds contain amide and carboxylic acid groups, but differ in their overall structure and reactivity.
N,N’-Ethylenebis(succinamic acid): This compound is structurally similar but has different functional groups and properties.
The uniqueness of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Biological Activity
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid, also known as diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate), is a compound of increasing interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C10H16N2O6
- Molecular Weight : 248.25 g/mol
- Structure : The compound features two 4-oxobutyric acid moieties linked by an ethylenediamine unit.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity, which can influence metabolic pathways.
The biological effects of this compound are attributed to its ability to bind to biomolecules and affect cellular processes:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Cell Membrane Interaction : Its amphipathic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer properties.
Case Studies
-
Anticancer Activity in Cell Lines :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Tables
Properties
CAS No. |
23873-27-0 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |
InChI Key |
LMGPYVMSTVLFIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















